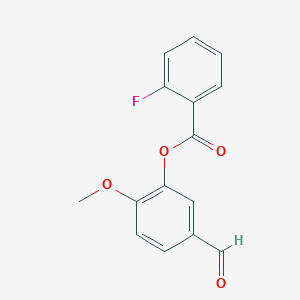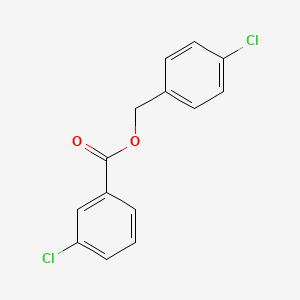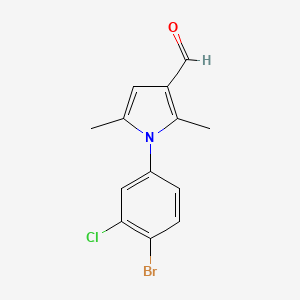
N-(3-chlorophenyl)-N'-(2-methyl-5-nitrophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-N'-(2-methyl-5-nitrophenyl)urea, commonly known as Diuron, is a widely used herbicide that belongs to the family of urea herbicides. It was first introduced in the market in the 1950s and has since been used extensively in agriculture and horticulture. Diuron is known for its effectiveness in controlling the growth of weeds, especially in crops like cotton, sugarcane, and citrus.
Wirkmechanismus
Diuron works by inhibiting the photosynthetic electron transport chain in plants. Specifically, it binds to the D1 protein of photosystem II, which is responsible for the transfer of electrons from water to plastoquinone. This binding disrupts the electron transport chain, leading to a reduction in ATP and NADPH production, which are essential for plant growth and survival.
Biochemical and Physiological Effects:
Diuron has been found to have a number of biochemical and physiological effects on plants. It has been shown to reduce the levels of chlorophyll, carotenoids, and other pigments in plants, leading to a reduction in photosynthetic efficiency. It has also been found to inhibit the activity of enzymes involved in the synthesis of amino acids and nucleic acids, leading to a reduction in protein and DNA synthesis in plants.
Vorteile Und Einschränkungen Für Laborexperimente
Diuron is a widely used herbicide in laboratory experiments due to its effectiveness in controlling the growth of weeds. It is relatively easy to synthesize and is readily available. However, it is important to note that Diuron can be toxic to some plant species and care should be taken when using it in experiments.
Zukünftige Richtungen
There are several future directions for research on Diuron. One area of interest is the development of new herbicides that are more effective and less toxic than Diuron. Another area of interest is the study of the environmental impact of Diuron, including its persistence in soil and water and its effects on non-target organisms. Finally, there is a need for more research on the mechanism of action of Diuron, including its effects on the photosynthetic electron transport chain and the activity of enzymes involved in plant metabolism.
Synthesemethoden
Diuron is synthesized by reacting 3-chloroaniline with 2-methyl-5-nitrophenyl isocyanate in the presence of a base, typically sodium hydroxide. The reaction yields Diuron as a white crystalline solid with a melting point of 158-160°C.
Wissenschaftliche Forschungsanwendungen
Diuron has been extensively studied for its herbicidal properties. It has been found to be effective against a wide range of weeds, including annual and perennial grasses, broadleaf weeds, and sedges. Diuron works by inhibiting photosynthesis in plants, which leads to a reduction in chlorophyll production and ultimately to the death of the plant.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c1-9-5-6-12(18(20)21)8-13(9)17-14(19)16-11-4-2-3-10(15)7-11/h2-8H,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQOKTVTHUBHIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(3-methylphenoxy)phenyl]-2-nitrobenzamide](/img/structure/B5780640.png)
![ethyl 4-methyl-2-[(5-methyl-2-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5780647.png)

![N''-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide](/img/structure/B5780656.png)

![2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5780675.png)
![1-(2-chlorobenzyl)-4-(4-cyclohexyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5780677.png)
![N-isobutyl-2-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B5780690.png)

![4-[(2-propylpentanoyl)amino]benzoic acid](/img/structure/B5780710.png)

![(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)dimethylamine](/img/structure/B5780736.png)